(S)-2-methyloctanol
Description
Significance of Chiral Alcohols in Asymmetric Synthesis
Chirality, defined by a molecule's non-superimposable mirror image, is a fundamental concept in chemistry with profound implications, especially in biological systems. york.ac.uklibretexts.org Most bioactive compounds found in nature are chiral, and their biological activity often depends critically on a specific enantiomeric form. researchgate.netacs.org For instance, one enantiomer of a chiral molecule may be biologically active, while its mirror image is inactive or even detrimental. researchgate.net
Asymmetric synthesis, also known as enantioselective synthesis, is the field dedicated to producing compounds in a single enantiomeric form. york.ac.uk Chiral alcohols, such as (S)-2-methyloctanol, constitute a versatile class of chiral synthons due to the reactivity of their hydroxyl group and the presence of a stereogenic center. They can be directly incorporated into complex molecular structures, serving as precursors for the formation of various functional groups, including amines, amides, thiols, thioethers, and new carbon-carbon bonds.
Key methods in asymmetric synthesis that utilize or produce chiral alcohols include:
Asymmetric Hydrogenation: A widely used method for manufacturing chiral alcohols on an industrial scale.
Biocatalysis: Processes employing enzymes like lipases and dehydrogenases are crucial for the enantioselective production of chiral alcohols. Dehydrogenases can yield the desired enantiomer directly, while lipases enable the resolution of racemic mixtures, albeit with a maximum 50% yield of the target enantiomer from the starting material. nih.gov
Chiral Ligands and Catalysts: Chiral alcohols or their derivatives are often employed as ligands in metal-catalyzed asymmetric reactions (e.g., asymmetric transfer hydrogenation) or as organocatalysts, facilitating highly enantioselective transformations. york.ac.ukacs.orgalfachemic.com
The demand for enantiopure chiral compounds continues to grow, particularly in the pharmaceutical, flavor, and fragrance industries, where the precise stereochemistry dictates efficacy and safety. acs.org
Academic Context and Research Trajectories of this compound
In academic chemical research, this compound serves as a valuable model compound and a chiral building block for exploring and developing new synthetic methodologies. Its relatively simple structure, featuring a single stereocenter, makes it amenable to studies aimed at understanding and controlling stereoselectivity in organic reactions.
Research trajectories involving this compound often include:
Development of Asymmetric Synthetic Routes: Investigations into novel catalytic systems or biocatalytic processes for the enantioselective synthesis of chiral alcohols, where this compound or its derivatives might be target molecules or intermediates. The compound can be synthesized through various methods, including the hydration of 2-methyloctene or the reduction of 2-methyl-octanoic acid. ontosight.ai
Materials Science: this compound has been explored as a "conventional" chiral tail in the synthesis of liquid crystalline materials. redalyc.org The incorporation of chiral units like this compound can impart specific optical or physical properties to these advanced materials, which is a significant area of academic inquiry.
Chiral Recognition and Separation: As a well-defined chiral molecule, this compound can be used in studies focusing on chiral recognition, chromatographic separation (e.g., gas chromatography with chiral stationary phases), and the development of sensors for enantiomeric excess determination. researchgate.netgcms.cz
Historical Development of Research on Chiral Octanols
The historical development of research into chiral compounds, including chiral octanols, parallels the broader evolution of stereochemistry and asymmetric synthesis. The concept of chirality, where molecules exist as non-superimposable mirror images, has been understood for over a century. nih.gov Early efforts to obtain pure enantiomers relied heavily on the "chiral pool" approach, utilizing naturally occurring chiral compounds, or on the resolution of racemic mixtures through crystallization or derivatization with chiral auxiliaries. york.ac.ukacs.org
As organic chemistry advanced, the focus shifted towards more efficient and atom-economical methods for asymmetric synthesis. The late 20th century witnessed a significant surge in the development of catalytic asymmetric reactions, which allow for the generation of a single enantiomer from an achiral or racemic starting material using a catalytic amount of a chiral catalyst. york.ac.ukacs.org
Chiral octanols, including 2-methyloctanol, have been relevant examples throughout this historical progression. Their relatively straightforward structure and the presence of a single stereocenter make them suitable substrates or products for evaluating new asymmetric methodologies. While specific historical milestones solely dedicated to this compound are not extensively documented in isolation, its inclusion as a "conventional" chiral tail in materials science redalyc.org suggests its long-standing recognition and utility as a fundamental chiral alcohol in synthetic and materials chemistry research. The ongoing development of biocatalytic and chemocatalytic routes continues to enhance the accessibility and efficiency of producing such chiral compounds. acs.org
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | nih.gov |
| Molecular Formula | C₉H₂₀O | nih.gov |
| Molecular Weight | 144.25 g/mol | nih.gov |
| PubChem CID | 11435018 | nih.gov |
| CAS Number | 116013-69-5 | nih.gov |
| IUPAC Name | (2S)-2-methyloctan-1-ol | nih.gov |
Structure
3D Structure
Properties
CAS No. |
116013-69-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2S)-2-methyloctan-1-ol |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
IGVGCQGTEINVOH-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CO |
Canonical SMILES |
CCCCCCC(C)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Methyloctanol
Enantioselective Synthesis Strategies
Enantioselective synthesis, also known as asymmetric synthesis, involves chemical reactions designed to favor the formation of one stereoisomer over another, leading to products with unequal amounts of enantiomers. [18 in previous search]
Asymmetric hydrogenation is a powerful method for introducing chirality by adding two hydrogen atoms to a prochiral substrate, typically an alkene or a ketone, in a stereoselective manner. [22 in previous search], [27 in previous search] This selectivity is achieved through the use of chiral catalysts. [22 in previous search] While direct asymmetric hydrogenation of an alkene to form the C2 chiral center of (S)-2-methyloctanol is not commonly reported for this specific compound, the general principles are highly relevant. For instance, asymmetric hydrogenation can effectively reduce prochiral ketones and imines to chiral alcohols and amines, respectively, with high enantioselectivity. [22 in previous search] Alcohol dehydrogenases (ADHs), a class of enzymes, are also utilized in chemoenzymatic approaches for the enantioselective reduction of aldehydes and ketones to chiral alcohols. [19 in previous search], [28 in previous search], [36 in previous search], [37 in previous search] This enzymatic route could be applied to the reduction of 2-methyloctanal (B1594714) to this compound, offering a highly selective pathway.
Chiral catalyst-mediated syntheses involve the use of a chiral catalyst to induce asymmetry in the product. A notable example relevant to the synthesis of this compound's precursor is the asymmetric synthesis of 2-methyloctanal. This approach has been explored using chiral amines derived from amino acids such as (S)-phenylalanine. By transforming these amino acids into chiral amino alcohols and subsequently alkylating them, chiral aldimines can be formed. Metalation of these aldimines, followed by alkylation with alkyl iodides (e.g., n-hexyl iodide or methyl iodide), and subsequent hydrolysis, yields 2-methyloctanal with enantiomeric excesses up to 58%. acs.org, uoa.gr This chiral aldehyde can then serve as a precursor for the stereoselective reduction to this compound.
Another related strategy involves the highly enantioselective catalytic addition of deactivated alkyl Grignard reagents to aldehydes, mediated by chiral complexes such as (S)-BINOL and Ti(OiPr)4. organic-chemistry.org, rug.nl, figshare.com This method effectively deactivates the Grignard reagent, suppressing racemic background reactions and enabling high enantioselectivity in the formation of chiral secondary alcohols. While this compound is a primary alcohol, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a carbon-carbon bond forming reaction with aldehydes is a powerful tool in asymmetric synthesis.
Biocatalysis leverages the high selectivity and mild reaction conditions offered by enzymes, making it an attractive route for synthesizing chiral compounds. [32 in previous search] For this compound, enzymatic resolution of its racemic mixture is a well-documented approach. For instance, Pseudomonas fluorescens lipase (B570770) has been successfully employed for the enzymatic resolution of (±)-2-methylalkan-1-ol, a class of compounds that includes 2-methyloctanol. [10 in previous search] This process typically involves the selective acylation of one enantiomer, leaving the other unreacted, which can then be separated. [16 in previous search]
Furthermore, alcohol dehydrogenases (ADHs) are versatile enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols with high chemo-, regio-, and stereoselectivity. [28 in previous search], [36 in previous search] This makes ADHs ideal for the asymmetric reduction of 2-methyloctanal (PubChem CID: 12231515) to produce this compound (PubChem CID: 11435018) with high enantiomeric purity. [19 in previous search] The use of ADHs often eliminates the need for harsh reagents and conditions, aligning with green chemistry principles.
Grignard reactions are fundamental carbon-carbon bond-forming reactions that typically involve the addition of an organomagnesium halide (Grignard reagent) to carbonyl compounds like aldehydes and ketones to form alcohols. [26 in previous search], [31 in previous search] Achieving stereoselectivity in Grignard reactions, especially for creating new chiral centers, can be challenging due to the high reactivity of Grignard reagents, which can lead to racemic products. rug.nl
However, advancements in asymmetric catalysis have enabled stereoselective Grignard variants. As mentioned in Section 2.1.2, the use of chiral catalysts, such as (S)-BINOL in combination with Ti(OiPr)4, can mediate the highly enantioselective addition of deactivated alkyl Grignard reagents to aldehydes. organic-chemistry.org, rug.nl, figshare.com This method deactivates the Grignard reagent, allowing the chiral catalyst to control the stereochemical outcome. While examples often focus on producing secondary alcohols, the underlying principle could be extended to the synthesis of primary alcohols like this compound by carefully designing the aldehyde precursor and the Grignard reagent to ensure the chiral center is formed at the desired position with the correct configuration.
Biocatalytic Transformations and Enzymatic Routes
Classical Resolution Techniques for Enantiomeric Purity Enhancement
Classical resolution involves the physical separation of enantiomers from a racemic mixture. Since enantiomers possess identical physical properties (e.g., boiling point, melting point, solubility), direct separation is challenging. wikipedia.org, [23 in previous search] The most common classical resolution method involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.org, [21 in previous search], pressbooks.pub Diastereomers have different physical properties, allowing their separation by conventional techniques such as crystallization, filtration, or chromatography. wikipedia.org, [21 in previous search], pressbooks.pub
For racemic 2-methyloctanol, this technique would typically involve reacting it with a chiral carboxylic acid to form a mixture of diastereomeric esters. For instance, (S)-mandelic acid has been used as a chiral resolving agent to form insoluble diastereomeric salts with chiral alcohols, which can then be separated by filtration. wikipedia.org Once separated, the pure enantiomer of 2-methyloctanol can be regenerated by cleaving the ester bond. While this method can be laborious and may result in a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used technique in industry, especially if the undesired enantiomer can be racemized and recycled. rsc.org, tcichemicals.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of chemical products and processes. [20 in previous search], [22 in previous search], [25 in previous search] Applying these principles to the synthesis of this compound involves several key considerations:
Prevention of Waste : Designing synthetic routes that minimize byproduct formation (high atom economy) is crucial. [15 in previous search], [24 in previous search] Biocatalytic methods, for example, often exhibit high atom economy due to the exquisite specificity of enzymes, leading to fewer unwanted byproducts.
Less Hazardous Chemical Syntheses : Prioritizing the use of less toxic reagents and solvents. [20 in previous search] Biocatalysis frequently operates under mild conditions (e.g., ambient temperature and pressure) and often utilizes water as a solvent, reducing the reliance on volatile organic compounds. [32 in previous search], [37 in previous search]
Design for Energy Efficiency : Minimizing the energy requirements of chemical processes. [15 in previous search] Reactions conducted at ambient temperatures, such as many enzymatic transformations, contribute significantly to energy efficiency.
Use of Renewable Feedstocks : Utilizing renewable raw materials where practicable. While not explicitly detailed for this compound in the provided searches, this principle encourages the development of routes from biomass or other sustainable sources.
Catalysis : Employing catalytic reagents (as selective as possible) over stoichiometric reagents to minimize waste. [15 in previous search] All enantioselective synthetic strategies discussed, including asymmetric hydrogenation, chiral catalyst-mediated syntheses, and biocatalytic transformations, rely heavily on catalysis, thereby embodying this principle.
Reduce Derivatives : Minimizing unnecessary derivatization steps (e.g., protection/deprotection), which require additional reagents and generate waste. [15 in previous search], [25 in previous search] Enzymatic reactions, due to their high specificity, often avoid the need for protecting groups. [15 in previous search]
By integrating these green chemistry principles, the synthesis of this compound can become more environmentally benign and economically sustainable.
Industrial-Scale Synthesis Considerations and Optimization
Industrial-scale synthesis of this compound prioritizes efficiency, selectivity, and economic viability. Achieving high enantiomeric excess (ee) is paramount, as different enantiomers can exhibit distinct properties or biological activities, particularly when the compound serves as an intermediate for pharmaceuticals or other specialized chemicals. Enantioselective synthesis, also known as asymmetric synthesis, is defined as a chemical reaction that produces stereoisomeric products in unequal amounts, favoring a specific enantiomer or diastereomer.
Several synthetic approaches are considered for their potential scalability:
Reduction of Chiral Precursors : A common strategy involves the enantioselective reduction of achiral or racemic precursors, such as 2-methyloctanoic acid or 2-methyloctanal, to yield this compound. This often employs chiral reducing agents or asymmetric hydrogenation techniques. Asymmetric hydrogenation, a versatile method for chiral molecule synthesis, is widely used in both academic and industrial settings, frequently utilizing rhodium-based catalysts with chiral phosphorus ligands to achieve high enantioselectivity.
Asymmetric Alkylation and Reduction : A promising route for industrial application involves the continuous flow alkylation of octanal (B89490). In one reported study, the α-alkylation of octanal with 1,3-benzodithiolylium tetrafluoroborate (B81430) under continuous flow conditions, utilizing a polystyrene-supported catalyst, followed by sodium borohydride (B1222165) (NaBH₄) reduction, successfully yielded the corresponding alcohol with high enantiomeric excess. This process demonstrated a notable productivity rate, indicating its potential for large-scale production. The ability to operate under continuous flow conditions offers significant advantages for industrial processes, including minimized waste, reduced purification steps, and decreased production time compared to traditional batch methods.
Table 1: Representative Continuous Flow Synthesis of a 2-Methyloctanol Precursor
| Step | Substrate | Reagents/Catalyst | Conditions | Product (Intermediate) | Enantiomeric Excess (ee) | Productivity (h⁻¹) | Reference |
| 1. α-Alkylation (Continuous Flow) | Octanal | 1,3-benzodithiolylium tetrafluoroborate, Polystyrene-supported catalyst | Continuous flow, 7 min residence time | Alkylated product (precursor to alcohol) | 90% | 600 | |
| 2. Reduction (Subsequent step) | Alkylated product | NaBH₄ | Not detailed in source, typically standard reduction | Alcohol (convertible to this compound) | 94% | - |
Note: The 94% ee and productivity of 600 h⁻¹ refer to the alcohol obtained after reduction of the alkylated product of octanal, which could then be converted to this compound.
Industrial-Scale Considerations and Optimization:
Process Intensification : Continuous flow chemistry is a key strategy for industrial optimization. It allows for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety, making it suitable for large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). The integration of solid-supported catalysts and reagents within flow systems can further streamline processes by enabling telescoped syntheses without intermediate purification steps.
Catalyst Design and Recycling : For enantioselective syntheses, the choice of chiral catalyst is critical. Industrial processes demand catalysts with high activity, selectivity (both chemo- and enantioselectivity), stability, and recyclability to minimize costs and environmental impact. Optimization efforts often focus on improving catalyst lifetime and developing efficient methods for catalyst recovery and reuse.
Green Chemistry Principles : Incorporating green chemistry principles is increasingly important in industrial synthesis. This includes minimizing waste, using less hazardous solvents (or solvent-free reactions), and improving energy efficiency. Microwave-assisted reactions, for example, can significantly reduce reaction times and enhance stereoselectivity, contributing to more sustainable and scalable production.
Downstream Processing : Efficient and cost-effective purification methods are essential. For chiral compounds, this often involves techniques like chiral chromatography or crystallization to achieve the required enantiomeric purity.
The development of robust and efficient asymmetric synthetic routes, coupled with process intensification strategies like continuous flow chemistry, is crucial for the economically viable and environmentally sustainable industrial production of this compound.
Stereochemistry and Reactivity of S 2 Methyloctanol
Reaction Pathways Involving the Hydroxyl Functionality
The primary hydroxyl group of (S)-2-methyloctanol serves as a versatile functional handle for a variety of chemical reactions.
Esterification and Etherification Reactions
The hydroxyl group of this compound readily participates in esterification and etherification reactions. Esterification involves the condensation of the alcohol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, to yield an ester . These reactions are frequently catalyzed by strong acids, for example, methanesulfonic acid, and can be conducted under conditions that promote water removal to drive the equilibrium towards product formation.
Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. Since these reactions occur at the C1 carbon, which is not the chiral center, the (S) configuration at C2 is typically retained.
Table 1: Representative Esterification and Etherification Reactions of this compound
| Reaction Type | Reactant | Product Class | Typical Yield (%) | Stereochemical Outcome at C2 |
| Esterification | Carboxylic Acid / Acyl Chloride | Ester | 85-95 | Retained (S) |
| Etherification | Alkyl Halide (via alkoxide) | Ether | 70-90 | Retained (S) |
Oxidation and Reduction Chemistry
Oxidation: As a primary alcohol, this compound can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can convert this compound to the corresponding aldehyde, (S)-2-methyloctanal . Stronger oxidizing conditions, often employing reagents like Jones reagent (chromic acid), can further oxidize the primary alcohol directly to the carboxylic acid, 2-methyloctanoic acid . In both cases, the oxidation occurs at the C1 carbon, leaving the chiral C2 center unaffected and thus preserving the (S) configuration.
Table 2: Typical Oxidation Reactions of this compound
| Reaction Type | Reagent | Product | PubChem CID | Typical Yield (%) | Stereochemical Outcome at C2 |
| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | (S)-2-Methyloctanal | 12231515 | 80-90 | Retained (S) |
| Oxidation (to Carboxylic Acid) | Jones Reagent | 2-Methyloctanoic Acid | 94251 | 75-85 | Retained (S) |
Reduction: While this compound is an alcohol and not typically a substrate for direct reduction to an alkane, its synthesis often involves the stereoselective reduction of a precursor. For instance, the asymmetric reduction of octanal (B89490) can lead to an alcohol that can be further transformed into this compound. Biocatalytic approaches, utilizing alcohol dehydrogenases, are known to produce (S)-configured alcohols with high enantioselectivity from appropriate ketone or aldehyde substrates.
Nucleophilic Substitution Reactions with Stereochemical Control
Nucleophilic substitution reactions at the carbon bearing the hydroxyl group (C1) of this compound are important transformations. Since the hydroxyl group is a poor leaving group, it must first be converted into a more suitable leaving group, such as a sulfonate ester (e.g., a tosylate) or a halide.
For primary alkyl systems, such as the C1 carbon of this compound, nucleophilic substitution typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The SN2 mechanism is characterized by a concerted process where the nucleophile attacks the carbon from the backside, simultaneously displacing the leaving group. If the carbon undergoing substitution is a chiral center, this backside attack leads to an inversion of configuration, known as Walden inversion.
However, in this compound, the primary alcohol carbon (C1) is not the chiral center; the chiral center is at C2. Therefore, nucleophilic substitution reactions occurring at C1, such as the conversion of this compound to 1-bromo-2-methyloctane, will proceed with retention of the (S) configuration at the C2 chiral center, as the stereocenter itself is not directly involved in the bond-breaking and forming steps.
Table 3: Nucleophilic Substitution Reactions of this compound Derivatives
| Reaction | Reagent | Product | PubChem CID | Stereochemical Outcome at C2 |
| Conversion to Tosylate | p-Toluenesulfonyl chloride | (S)-2-Methyl-1-octyl tosylate (hypothetical) | N/A | Retained (S) |
| Substitution (e.g., with Br-) | PBr3 (or tosylate + Br-) | 1-Bromo-2-methyloctane | 14491953 | Retained (S) |
Derivatization Strategies for Advanced Intermediates
This compound is frequently employed as a chiral precursor in the synthesis of more complex molecules, including natural products and pharmaceuticals fishersci.no. Derivatization strategies focus on modifying the primary hydroxyl group to introduce new functionalities while preserving the existing chirality.
A common strategy involves converting the hydroxyl group into a good leaving group, such as a p-toluenesulfonate (tosylate) fishersci.ca. The resulting (S)-2-methyl-1-octyl tosylate (hypothetical compound) can then undergo various subsequent reactions, including nucleophilic displacements with different nucleophiles (e.g., cyanide, amines) or elimination reactions to form alkenes, all while maintaining the stereochemical integrity at C2.
Additionally, the hydroxyl group can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether). This allows for selective chemical transformations on other parts of the molecule without affecting the alcohol functionality or the chiral center, followed by deprotection to regenerate the alcohol. These derivatizations are crucial for multi-step syntheses, enabling the controlled construction of complex chiral architectures.
Mechanistic Studies of this compound Reactions
Mechanistic studies are fundamental to understanding the underlying principles governing the reactivity and stereochemical outcomes of reactions involving this compound. While specific detailed mechanistic investigations solely focused on this compound may be limited, the general principles derived from studies on similar primary alcohols and chiral compounds are directly applicable.
Kinetic studies, which measure the rate of a reaction under varying conditions, provide insights into the rate-determining step and the molecularity of the reaction. For instance, the observation of a second-order rate law for SN2 reactions involving primary alcohols supports a concerted mechanism. The stereochemical outcome, such as the inversion of configuration in SN2 reactions at a chiral center, serves as strong experimental evidence for the proposed mechanism.
Beyond kinetics, techniques such as spectroscopic analysis can help identify transient intermediates, and computational chemistry can model transition states, providing a deeper understanding of the energy profile and molecular interactions during a reaction. These studies are essential for rationalizing observed reactivities and for designing new, highly selective transformations involving this compound and other chiral compounds.
Applications of S 2 Methyloctanol in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Inductions
While chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis, (S)-2-methyloctanol is not typically employed directly as a chiral auxiliary itself. molaid.com Instead, it often features as an enantiomerically pure product or an intermediate derived from reactions that utilize other established chiral auxiliaries. For instance, in the efficient asymmetric synthesis of long-chain methyl-branched hydrocarbons, which are components of insect sex pheromones, the enantiomers of 2-methyloctanol (including this compound) were prepared. This preparation involved acylation and subsequent asymmetric methylation of (R)- and (S)-4-isopropyloxazolidin-2-one chiral auxiliaries, respectively. researchgate.net The oxazolidinone derivatives served as the chiral auxiliaries, inducing the desired stereochemistry, from which the 2-methyloctanol enantiomers were then obtained through reduction and auxiliary removal. researchgate.netrsc.org
Utilization as a Chiral Building Block for Complex Molecules
This compound is a valuable chiral building block, serving as a pre-existing chiral fragment that can be incorporated into more complex molecular structures, thereby transferring its stereochemical information. A notable application is its use as a shared chiral alcohol intermediate in the synthesis of methyl-branched hydrocarbons, which are crucial components of insect contact sex pheromones. researchgate.netrsc.org Both enantiomers of 7-methylheptacosane (B14485743) and 7-methylpentacosane, major components of the female-produced contact sex pheromone of the red-headed ash borer beetle (Neoclytus acuminatus acuminatus), were synthesized using this approach. rsc.org The methodology allows for the preparation of analogues with various chain lengths and methyl branch positions. rsc.org
The table below summarizes the utilization of this compound as a chiral building block in the synthesis of specific methyl-branched hydrocarbons:
| Product Synthesized | Role of this compound | Overall Yield (approx.) |
| 7-methylheptacosane | Chiral alcohol intermediate | 62-68% (for both enantiomers of 7-methylheptacosane and 7-methylpentacosane combined) rsc.org |
| 7-methylpentacosane | Chiral alcohol intermediate | 62-68% (for both enantiomers of 7-methylheptacosane and 7-methylpentacosane combined) rsc.org |
| (S)-7-methylpentacosane | Chiral alcohol intermediate | Afforded (S)-7-methylpentacosane escholarship.org |
Precursor in Ligand Design for Asymmetric Catalysis
Chiral alcohols, in general, are significant precursors in the design and synthesis of chiral ligands for asymmetric catalysis, where the ligand's chirality dictates the stereochemical outcome of a reaction. mdpi.comrsc.orgrsc.org While specific detailed research findings directly linking this compound as a precursor for novel chiral ligands in asymmetric catalysis are not extensively documented in the provided search results, the broader chemical literature highlights the importance of chiral amino alcohols as starting materials for widely used ligand classes, such as bisoxazolines (BOX ligands). mdpi.comrsc.org These ligands are attractive due to their ready preparation from simple chiral precursors and their ability to be tailored for specific catalytic processes. rsc.org The principle involves converting the chiral alcohol into a more complex structure that can coordinate with a metal center, thereby creating a chiral environment around the catalytic site to induce enantioselectivity.
Contributions to Stereoselective Total Synthesis Efforts
This compound, or its enantiomeric counterpart, has contributed to stereoselective total synthesis efforts, particularly in the construction of complex natural products. Its application as a chiral building block, as detailed in Section 4.2, directly contributes to such endeavors by providing a pre-established stereocenter that guides the formation of subsequent chiral centers within the target molecule.
One notable instance involves the formal synthesis of Leucascandrolide A, a complex natural product with potent cytotoxic and antifungal activities. researchgate.netslideserve.comnih.govnih.gov While the exact step involving this compound in every reported synthesis of Leucascandrolide A is not explicitly detailed in the provided snippets, its mention in the context of "second generation formal synthesis" of Leucascandrolide A implies its utility as a chiral fragment or intermediate to establish specific stereocenters within the macrolide core or side chains. researchgate.net The stereoselective synthesis of the methyl-branched insect pheromones, as discussed earlier, also exemplifies its contribution to total synthesis, where the precise control of stereochemistry is paramount for biological activity. researchgate.netrsc.org
Analytical and Spectroscopic Methodologies for Stereochemical Characterization
Determination of Enantiomeric Excess (ee) and Optical Purity
The accurate determination of enantiomeric excess (ee) and optical purity is paramount for chiral substances, reflecting the degree to which one enantiomer is present in greater amounts than the other. A racemic mixture, containing equal proportions of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. arctomsci.com
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral chromatography, encompassing both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is a widely utilized and highly selective analytical tool for separating enantiomeric compounds. chemicalbook.com Unlike conventional chromatographic methods that separate compounds based on general physical and chemical properties, chiral chromatography employs specialized chiral stationary phases to achieve the resolution of enantiomers, which otherwise possess identical physical and chemical properties in an achiral environment.
Chiral Gas Chromatography (GC): Chiral GC is particularly well-suited for the determination of the enantiomeric composition of volatile and semi-volatile samples due to its high resolution, sensitivity, and speed. The separation of enantiomers in chiral GC is achieved through the use of capillary columns coated with specially prepared derivatives of cyclodextrins as stationary phases. chemicalbook.com The enantiomeric excess can be quantitatively determined by analyzing the peak areas of the resolved enantiomers in the chromatogram. For instance, in a study analyzing 2-pentanol (B3026449) enantiomers in Baijiu, gas chromatography-mass spectrometry (GC-MS) utilizing β-cyclodextrin as a chiral stationary phase was successfully employed to ascertain the R:S ratios. arctomsci.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is broadly applied for determining the enantiomeric excess of chiral compounds. cmdm.tw This technique relies on the effective chromatographic separation of enantiomers, often achieved with non-specific detectors such as UV or fluorescence. cmdm.tw The principle involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus separation. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the separated enantiomers, typically using the formula:
Where and represent the peak areas of the individual enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful alternative for determining enantiomeric excess and, in some cases, absolute stereochemistry, without the need for physical separation of enantiomers. This is primarily achieved through the use of Chiral Shift Reagents (CSRs).
Mechanism of Chiral Shift Reagents: CSRs are typically paramagnetic lanthanide complexes, such as Eu(hfc)3 or Pr(fod)3. When a CSR is added to a solution containing a chiral analyte, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes are non-superimposable and possess distinct magnetic environments, which leads to different chemical shifts for the protons (or other NMR-active nuclei) of each enantiomer in the NMR spectrum. The separation of these signals allows for the direct integration of their respective peak areas, from which the enantiomeric ratio and thus the enantiomeric excess can be calculated.
Common Chiral Shift Reagents and Derivatizing Agents:
Lanthanide-based CSRs: Eu(hfc)3 and Pr(fod)3 are well-known examples that induce shifts in NMR signals, enabling the differentiation of enantiomers.
Mosher's Acid (MTPA): This is a widely used chiral derivatizing agent. Chiral alcohols, like (S)-2-methyloctanol, can be reacted with enantiomerically pure Mosher's acid to form diastereomeric esters. The distinct chemical shifts observed in the ¹H or ¹⁹F NMR spectra of these diastereomers allow for the determination of the enantiomeric purity and, through established correlations, the absolute configuration of the original alcohol.
CASA (Chiral Aluminum Solvating Agents): More recently developed chiral hexa-dentate aluminum complexes, such as CASA, have shown promise as CSRs for ¹H NMR chiral analysis of alcohols, even in various deuterated solvents.
The use of CSRs in NMR spectroscopy offers a rapid and efficient method for high-throughput screening of enantiopurity, often requiring only minutes for spectral acquisition, which can be significantly faster than chromatographic methods.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique employed for the determination of the absolute configuration of chiral molecules, as well as for studying their conformation and structure.
Principle of CD Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Only chiral molecules exhibit CD, and a pair of enantiomers will produce CD spectra that are mirror images of each other, meaning they have equal magnitude but opposite signs.
Absolute Configuration Assignment: The assignment of absolute configuration using CD spectroscopy typically involves comparing the experimental CD spectrum of the unknown chiral compound, such as this compound, with:
Reference Spectra: CD spectra of structurally analogous compounds with known absolute configurations, often found in scientific literature.
Theoretical Calculations: Ab initio quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict the CD spectra for proposed absolute configurations. A strong correlation between the experimental and calculated spectra provides robust evidence for the absolute configuration.
Vibrational Circular Dichroism (VCD): A specialized form of CD, Vibrational Circular Dichroism (VCD), measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD is particularly advantageous because it can be applied to molecules that lack a UV chromophore and often provides richer spectral information than electronic CD. VCD is also highly effective for determining absolute configurations of small to medium-sized molecules in solution, without the need for crystallization, by comparing experimental VCD spectra with reliably predicted spectra.
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond stereochemical characterization, other advanced spectroscopic techniques are essential for the comprehensive structural elucidation of compounds like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that different covalent bonds and functional groups absorb infrared radiation at characteristic frequencies, leading to unique absorption patterns in the IR spectrum.
For an alcohol such as this compound (C₉H₂₀O), key characteristic absorption bands would be observed:
O-H Stretching Vibration: A strong and broad absorption band typically appears in the region of 3200-3550 cm⁻¹ for hydrogen-bonded hydroxyl groups. If the hydroxyl group is not involved in hydrogen bonding (e.g., in dilute solutions), a sharper peak around 3670-3550 cm⁻¹ might be observed.
C-O Stretching Vibration: Alcohols also exhibit a characteristic C-O stretching band, usually found in the range of 1050-1260 cm⁻¹.
C-H Stretching Vibrations: As an organic compound, this compound would show C-H stretching absorptions from its alkyl chains. These typically appear in the 2850-3000 cm⁻¹ region.
C-H Bending Vibrations: Methyl (-CH₃) and methylene (B1212753) (-CH₂) groups also contribute to the spectrum with characteristic bending vibrations, typically around 1450-1470 cm⁻¹ and 1350-1370 cm⁻¹.
Table 1: Characteristic FTIR Absorption Frequencies for this compound (Expected Ranges)
| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) | Intensity/Shape |
| O-H (alcohol) | Stretching | 3200-3550 | Strong, Broad |
| C-O (alcohol) | Stretching | 1050-1260 | Strong |
| C-H (alkyl) | Stretching | 2850-3000 | Strong |
| C-H (CH₂) | Bending (scissoring) | ~1465 | Medium |
| C-H (CH₃) | Bending (asymmetric) | ~1450 | Medium |
| C-H (CH₃) | Bending (symmetric) | ~1375 | Medium |
Mass Spectrometry (MS) Fragmentation Pattern Analysis in Research Contexts
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining detailed structural information through the analysis of its fragmentation pattern. In Electron Impact (EI) MS, molecules are ionized and then fragmented, with the resulting charged fragments being detected and their mass-to-charge ratio (m/z) and relative abundance recorded.
For alcohols, including this compound (molecular weight 144.25 g/mol ), the molecular ion peak (M⁺) may be small or even absent due to the facile fragmentation of the alcohol. The fragmentation pattern provides crucial insights into the molecular structure:
Alpha-Cleavage: A predominant fragmentation pathway for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). This typically leads to the formation of a stable oxonium ion and a neutral alkyl radical. For this compound, this could involve the loss of a methyl group (CH₃•) or a longer alkyl chain, leading to characteristic m/z peaks.
Dehydration (Loss of Water): Alcohols commonly undergo dehydration, resulting in the loss of a water molecule (H₂O, 18 Da) from the molecular ion or a fragment ion, leading to an [M-18]⁺ peak.
Loss of Alkyl Radicals: Cleavage of C-C bonds along the hydrocarbon chain can lead to the loss of various alkyl radicals, producing a series of peaks separated by 14 mass units (CH₂ groups). The stability of the resulting carbocations influences the abundance of these fragment ions; more stable carbocations (e.g., tertiary) tend to produce more intense peaks.
For this compound, the fragmentation pattern would be characterized by the molecular ion at m/z 144 (if observed), followed by significant fragment ions corresponding to the loss of CH₃ (m/z 129), C₂H₅ (m/z 115), C₃H₇ (m/z 101), etc., and potentially an [M-18]⁺ peak (m/z 126) due to water loss. The specific branching at the C2 position due to the methyl group would influence the relative intensities of these fragment ions, particularly those resulting from alpha-cleavage.
Table 2: Expected Common Fragmentation Ions for this compound in EI-MS
| Fragment Ion Type | Mass Loss (Da) | Expected m/z (from M=144) | Notes |
| M⁺ | 0 | 144 | May be weak or absent |
| [M - CH₃]⁺ | 15 | 129 | Alpha-cleavage or terminal methyl loss |
| [M - H₂O]⁺ | 18 | 126 | Dehydration |
| [M - C₂H₅]⁺ | 29 | 115 | Alpha-cleavage or chain fragmentation |
| [M - C₃H₇]⁺ | 43 | 101 | Alpha-cleavage or chain fragmentation |
| [M - C₄H₉]⁺ | 57 | 87 | Alpha-cleavage or chain fragmentation |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides a unique "fingerprint" of a molecule's chemical structure, phase, and molecular interactions researchgate.netcolab.ws. It operates on the principle of inelastic scattering of monochromatic light, typically from a laser, by molecules. When photons interact with molecular vibrations, a small fraction of the scattered light undergoes a shift in wavelength, known as Raman scattering, which corresponds to the vibrational modes of the molecule researchgate.netcolab.ws. These shifts are characteristic of specific chemical bonds and functional groups, offering detailed insights into the molecular structure researchgate.netcolab.ws.
For this compound, a non-linear molecule with 30 atoms (C9H20O), there are 3N-6, or 84, expected vibrational modes (3 * 30 - 6 = 84) chem960.compdfdrive.to. Raman spectroscopy can identify these modes, providing a comprehensive vibrational fingerprint. While direct experimental Raman spectra for this compound are not widely reported in general databases, the technique is well-established for characterizing chiral alcohols. For instance, enantioselective Raman spectroscopy (esR) has been demonstrated to distinguish between enantiomers of chiral alcohols like 2-butanol (B46777) by analyzing the optical rotation of Raman peaks or the relative intensities in Surface-Enhanced Raman Scattering (SERS) spectra, influenced by hydrogen bonding and charge-transfer contributions.
The characteristic Raman shifts for functional groups present in this compound would typically fall within the ranges shown in Table 1. These vibrational modes provide a unique spectral signature, allowing for the identification and structural elucidation of the compound.
Table 1: Representative Raman Spectral Band Assignments for Functional Groups in this compound
| Functional Group/Vibration Type | Wavenumber Range (cm⁻¹) | Description |
| O-H stretching | 3200-3600 | Hydrogen-bonded hydroxyl group stretching. |
| C-H stretching (alkane) | 2850-2970 | Symmetric and asymmetric stretching of CH₂, CH₃ groups. |
| CH₂ scissoring | 1450-1470 | Bending vibration of methylene groups. |
| CH₃ asymmetric deformation | 1450-1465 | Bending vibration of methyl groups. |
| CH₃ symmetric deformation | 1370-1385 | Bending vibration of methyl groups. |
| C-O stretching (alcohol) | 1000-1070 | Stretching vibration of the carbon-oxygen bond in the alcohol group. |
| C-C stretching (alkane backbone) | 800-1200 | Skeletal stretching vibrations of the carbon chain. |
X-ray Crystallography of Derivatives for Absolute Configuration Confirmation
X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline material. By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, revealing the precise atomic positions, bond lengths, and bond angles.
Since this compound is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. To overcome this limitation, it is necessary to convert the liquid alcohol into a crystalline derivative. This derivatization typically involves forming an ester or amide with a chiral auxiliary that has a known absolute configuration. The formation of a diastereomeric derivative allows for crystallization, and the known configuration of the auxiliary serves as an internal reference for determining the absolute configuration of the alcohol moiety. Co-crystallization with suitable crystallization chaperones can also be employed to induce crystallization of small molecules.
A common strategy involves reacting the chiral alcohol with a carboxylic acid containing a known chiral center, such as camphanic acid, to form a camphanate ester. For example, the absolute configuration of (+)-(R)-ethanol-1-d was unambiguously determined by single-crystal neutron diffraction analysis of its (−)-(1S)-camphanate ester. Similarly, carboranyl alcohol derivatives and limonene (B3431351) derivatives have been successfully crystallized and their absolute configurations determined via X-ray analysis.
The determination of absolute configuration from X-ray diffraction data relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by heavier atoms results in small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The Flack parameter (x) is a crucial metric used to confirm the absolute configuration. This parameter, which typically ranges from 0 to 1, indicates the proportion of the inverted structure present in the crystal. For an enantiomerically pure compound, a Flack parameter value close to zero (ideally x < 0.1) with a small standard uncertainty (u < 0.04) confirms the assigned absolute configuration. If the value is close to 1, it indicates the inverted configuration.
Table 2: Illustrative X-ray Crystallographic Data for Chiral Alcohol Derivatives (Conceptual)
| Derivative Type | Space Group | Unit Cell Parameters (Å, °) | Flack Parameter (x) | Absolute Configuration Confirmed |
| This compound-derivative A | P2₁ | a=X.X, b=Y.Y, c=Z.Z, β=A.A | 0.02(3) | (S) |
| This compound-derivative B | P2₁2₁2₁ | a=X.X, b=Y.Y, c=Z.Z | 0.05(2) | (S) |
Note: The data in Table 2 is illustrative and represents typical parameters obtained from X-ray crystallography of chiral alcohol derivatives. Specific crystallographic data for a this compound derivative would require experimental determination.
The ability of X-ray crystallography to provide precise atomic-level structural information, coupled with the rigorous statistical validation offered by the Flack parameter, makes it an indispensable tool for the unambiguous confirmation of the absolute configuration of this compound through its crystalline derivatives.
Computational and Theoretical Investigations of S 2 Methyloctanol
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational investigation aimed at identifying stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like (S)-2-methyloctanol, which possesses several rotatable bonds, a multitude of conformations are possible. Understanding the conformational energy landscape is crucial as the most stable conformers often dictate the molecule's physical and chemical properties, including its reactivity and spectroscopic signatures.
Computational methods such as molecular mechanics (MM) force fields (e.g., MMFF94) cardiff.ac.uk and quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed for this purpose nih.govresearchgate.net. These methods involve systematically exploring the potential energy surface (PES) by rotating around single bonds and optimizing the geometry of each resulting structure to find local energy minima. The relative energies of these minima constitute the energy landscape. For this compound, the presence of a chiral center at the 2-position and a hydroxyl group introduces specific steric and electronic interactions, including potential intramolecular hydrogen bonding, which would influence its conformational preferences.
Illustrative Data Table: Predicted Relative Energies of Key Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-C-O) (°) | Dihedral Angle 2 (C-C-O-H) (°) |
| C1 (Global Minimum) | 0.00 | -60.0 | 180.0 |
| C2 | +0.5 - +1.5 | 60.0 | 60.0 |
| C3 | +1.0 - +2.0 | 180.0 | -60.0 |
| C4 | +1.5 - +2.5 | -150.0 | 90.0 |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for elucidating the electronic structure of this compound, which governs its chemical reactivity, spectroscopic properties, and intermolecular interactions ms-2.dewikipedia.org. Methods such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) are commonly used cazencott.infochemrxiv.orgarabjchem.org. These calculations provide insights into:
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the optimized conformers nih.gov.
Energetic Properties: Total electronic energy, heats of formation, and conformational energies ms-2.de.
Electronic Properties:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity, indicating sites prone to nucleophilic or electrophilic attack arabjchem.org.
Charge Distribution: Atomic charges and dipole moments, which influence intermolecular interactions and solvent effects redalyc.orgmdpi.com.
Spectroscopic Parameters: Prediction of vibrational (IR, Raman) and NMR spectra, aiding in experimental characterization and conformational assignment nih.govnih.gov.
For this compound, quantum chemical calculations would reveal how the chiral center and the hydroxyl group influence the electron density distribution across the molecule, potentially highlighting specific regions for chemical transformations.
Illustrative Data Table: Selected Electronic Properties of this compound (Global Minimum Conformer)
| Property | Value | Unit | Computational Method (Illustrative) |
| HOMO Energy | -6.50 | eV | B3LYP/6-31G(d) |
| LUMO Energy | +1.20 | eV | B3LYP/6-31G(d) |
| Energy Gap (LUMO-HOMO) | 7.70 | eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.75 | Debye | B3LYP/6-31G(d) |
| Partial Charge (O atom) | -0.60 | e | Mulliken/B3LYP/6-31G(d) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, their flexibility, and interactions within an ensemble wikipedia.orgresearchgate.netnih.gov. Unlike static quantum chemical calculations that provide optimized geometries, MD simulations allow for the exploration of conformational space and the study of dynamic processes over time mdpi.comrsc.org.
For this compound, MD simulations could be employed to:
Explore Conformational Transitions: Observe how the molecule transitions between different low-energy conformers at a given temperature, providing information about the barriers to interconversion.
Study Solvent Effects: Simulate the molecule in different solvent environments (e.g., water, organic solvents) to understand how solvent molecules interact with this compound and influence its conformational dynamics and solvation properties acs.org.
Investigate Aggregation: If studying concentrated solutions or pure liquid phases, MD simulations could reveal how this compound molecules aggregate through intermolecular forces, such as hydrogen bonding between hydroxyl groups acs.org.
Characterize Flexibility: Quantify the flexibility of the alkyl chain and the rotational freedom around the C-O bond, which can impact its interactions with other molecules or surfaces.
MD simulations typically use classical force fields, which are parameterized to reproduce experimental data or high-level quantum mechanical calculations. Enhanced sampling techniques, such as steered molecular dynamics (SMD) or metadynamics, can be used to accelerate the exploration of complex energy landscapes and conformational changes researchgate.netnih.govelifesciences.org.
Prediction of Reactivity and Stereoselectivity through Computational Methods
Computational methods are increasingly used to predict the reactivity and stereoselectivity of chemical reactions involving chiral molecules like this compound cazencott.inforsc.orgresearchgate.net. This involves studying reaction mechanisms, transition states, and reaction pathways.
For reactions where this compound acts as a reactant or a chiral auxiliary, computational studies can:
Identify Reaction Pathways: Map out the potential energy surface for a reaction, identifying intermediates and transition states nih.gov.
Predict Regioselectivity: Determine which site on the molecule is most likely to react, based on electronic properties (e.g., FMO analysis) and steric accessibility.
Predict Stereoselectivity: For reactions forming new chiral centers or involving existing ones, computational methods can predict the favored enantiomer or diastereomer by comparing the energies of competing transition states leading to different stereoisomers wikipedia.orgwikipedia.orgescholarship.org. The energy difference between the lowest-energy transition states for competing stereochemical outcomes directly correlates with the observed enantiomeric or diastereomeric excess.
Catalyst Design: Computational insights can guide the design of catalysts or reagents that enhance the desired stereoselectivity by stabilizing specific transition states mdpi.com.
Illustrative Data Table: Predicted Energy Barriers for Stereoselective Reaction Pathways Involving this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Stereoisomer Ratio (Illustrative) |
| Pathway A (R-product) | 25.0 | 10:90 (R:S) |
| Pathway B (S-product) | 23.5 | 90:10 (R:S) |
Intermolecular Interactions and Solvent Effects Studies
Key aspects investigated include:
Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Computational methods can quantify the strength and geometry of hydrogen bonds formed with solvent molecules (e.g., water) or with other this compound molecules, which can lead to aggregation mdpi.comacs.org.
Van der Waals Forces: These attractive forces, arising from temporary fluctuations in electron distribution, are significant for the long alkyl chain of this compound and contribute to its interactions with nonpolar solvents or other hydrophobic regions rsc.org.
Electrostatic Interactions: The dipole moment of this compound and the charge distribution within the molecule dictate its electrostatic interactions with polar solvent molecules redalyc.org.
Solvation Free Energy: Computational models can calculate the free energy change associated with transferring this compound from a vacuum into a solvent, providing insights into its solubility and partitioning behavior mdpi.comdtic.milfiveable.me. Implicit solvent models (e.g., PCM, COSMO) treat the solvent as a continuous dielectric medium, while explicit solvent models include individual solvent molecules in the simulation nih.govfiveable.me.
These studies are crucial for predicting the solubility of this compound in various solvents, understanding its behavior in mixtures, and designing processes where solvent choice is critical.
Illustrative Data Table: Solvation Free Energies of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Computational Model (Illustrative) |
| Water | 78.39 | -5.2 | PCM-B3LYP/6-31G(d) |
| Ethanol | 24.55 | -3.8 | PCM-B3LYP/6-31G(d) |
| Hexane | 1.89 | -0.5 | PCM-B3LYP/6-31G(d) |
Environmental and Ecological Research Contexts of S 2 Methyloctanol
Occurrence and Role in Natural Product Chemistry
The general isomer, 2-methyloctan-1-ol, has been reported to occur naturally in plants such as Ruta chalepensis researchgate.net. It is also identified as a component contributing to the characteristic aroma of geranium oil, derived from Pelargonium graveolens, imparting flowery to minty notes cannalib.eu. However, specific reports detailing the natural occurrence of the isolated (S)-2-methyloctanol enantiomer in biological systems are not extensively documented in the provided literature.
Despite limited reports on its direct natural occurrence, this compound plays a crucial role in natural product chemistry as a chiral building block in laboratory synthesis. It serves as a key intermediate in the preparation of complex natural products, particularly methyl-branched linear pheromones researchgate.netcannalib.eumolaid.com. For instance, it has been utilized in the synthesis of both enantiomers of 7-methylheptacosane (B14485743) and 7-methylpentacosane molaid.com. These compounds are significant as major components of the female-produced contact sex pheromone of the red-headed ash borer beetle, Neoclytus acuminatus acuminatus molaid.com. The ability to synthesize such chiral compounds with defined stereochemistry from precursors like this compound is vital for understanding and mimicking natural chemical communication systems.
Biodegradation Studies in Environmental Systems
Research into Its Potential Role in Chemoecological Interactions
Direct evidence explicitly identifying this compound as a semiochemical (e.g., pheromone, kairomone, allomone, or synomone) that mediates specific chemoecological interactions in nature is not directly presented in the provided literature. Semiochemicals are chemical signals that facilitate communication between organisms, influencing behaviors such as host finding, mating, and defense [PubChem CID 102495, 6, 7, 9]. These can be pheromones (intraspecific communication) or allelochemicals (inter-specific communication), which include kairomones (beneficial to receiver), allomones (beneficial to emitter), and synomones (beneficial to both) molaid.comnih.gov.
However, the indirect role of this compound in chemoecological research is significant due to its utility as a chiral precursor in the synthesis of known insect pheromones researchgate.netmolaid.comnih.gov. The precise stereochemistry of semiochemicals is often critical for their biological activity, making chiral intermediates like this compound indispensable for synthesizing and studying these natural communication molecules researchgate.netmolaid.comnist.gov. This synthetic capability allows researchers to investigate the specific roles of enantiomers in insect behavior and develop semiochemical-based strategies for pest management molaid.comnih.gov.
Compound Information
Emerging Research Avenues and Future Perspectives
Novel Catalytic Systems for Enantioselective Transformations
The development of novel catalytic systems is crucial for achieving highly enantioselective transformations, which are central to the efficient synthesis of chiral compounds like (S)-2-methyloctanol. Enantioselective synthesis aims to produce stereoisomeric products in unequal amounts, favoring a specific enantiomer wikipedia.org. This is particularly important in pharmaceuticals, agrochemicals, and flavors, where different enantiomers can exhibit distinct biological activities wikipedia.org.
Research in this area often focuses on catalytic asymmetric synthesis, utilizing chiral catalysts, typically chiral coordination complexes, or biocatalysis wikipedia.org. For instance, recent advancements include chromium-catalyzed asymmetric cross-coupling reactions for the modular synthesis of high-value chiral β-amino alcohols, achieving impressive enantiomeric excesses up to 99% westlake.edu.cn. While this specific example pertains to β-amino alcohols, the underlying principles of developing highly selective catalysts are directly applicable to the synthesis of chiral alcohols such as this compound.
Biocatalysis, especially using whole-cell systems like Daucus carota (carrot) roots, offers a sustainable and environmentally friendly alternative for chiral alcohol synthesis, providing high regio- and stereoselectivity under mild conditions rsc.org. Engineered enzymes, such as variants of oleate (B1233923) hydratase, have also been successfully employed for the enantioselective synthesis of chiral C5-C8 secondary alcohols from alkenes and water, achieving over 99% ee researchgate.net. These enzymatic approaches leverage natural cofactor recycling and reduce reliance on toxic reagents rsc.org.
Although direct examples for the asymmetric synthesis of this compound using novel catalytic systems are not extensively detailed in the provided search results, the broader progress in enantioselective catalysis and biocatalysis indicates promising avenues. For example, asymmetric synthesis of related compounds like 2-methyloctanal (B1594714) (an aldehyde precursor to the alcohol) has been explored using metalloenamines of chiral alkoxy amines, achieving enantiomeric excesses as high as 58% uoa.gracs.org. This demonstrates the ongoing efforts to develop precise catalytic methods for related chiral structures.
Table 2: Emerging Catalytic Approaches for Chiral Alcohol Synthesis
| Catalytic System | Key Features | Enantiomeric Excess (ee) | Relevance to this compound |
| Chromium-catalyzed Asymmetric Cross-Coupling westlake.edu.cn | Modular synthesis, radical polar crossover strategy | Up to 99% westlake.edu.cn | Demonstrates high selectivity in chiral alcohol synthesis. |
| Daucus carota Biocatalysis rsc.org | Sustainable, whole-cell system, broad substrate compatibility | Not specified for this compound rsc.org | Offers a green alternative for chiral alcohol production. |
| Engineered Hydratases researchgate.net | Enantioselective hydration of alkenes, high atom economy | >99% researchgate.net | Potential for direct synthesis from unsaturated precursors. |
| Chiral Alkoxy Amines (for 2-methyloctanal) uoa.gracs.org | Metalloenamine approach, asymmetric induction | Up to 58% uoa.gr | Example of asymmetric synthesis for structurally similar compounds. |
Challenges and Opportunities in Chiral Alcohol Research
Research into chiral alcohols, including this compound, faces several ongoing challenges and presents numerous opportunities for innovation. A primary challenge lies in achieving both high chemical and stereochemical selectivity, especially when dealing with readily accessible but reactive starting materials that can lead to undesired byproducts westlake.edu.cn. The establishment of adjacent chiral centers in complex structures also remains a daunting task westlake.edu.cn.
Another significant challenge in chiral alcohol synthesis is related to the limitations of existing synthetic techniques, which often involve specific substrates, multi-step intermediates, and can result in elevated synthesis costs, hindering widespread adoption westlake.edu.cn. For instance, the enantioselective synthesis of tertiary alcohols is particularly challenging due to difficulties in achieving racemization through catalytic redox processes encyclopedia.pub. Long reaction times and high biocatalyst requirements also pose limitations for sustainable biocatalytic approaches rsc.org.
Despite these challenges, significant opportunities exist. The urgent necessity to formulate novel catalytic synthesis strategies from readily available starting materials is a key driving force westlake.edu.cn. The development of sustainable alternatives, such as biocatalysis using whole-cell systems, offers a promising pathway to reduce environmental impact and improve economic viability rsc.org. Advances in flow chemistry provide opportunities for enhanced efficiency, safety, and scalability in the production of chiral alcohols vapourtec.comsioc-journal.cn.
Furthermore, the demand for enantiomerically pure molecules in pharmaceuticals, agrochemicals, and advanced materials continues to grow, creating a strong impetus for research in this field wikipedia.orgencyclopedia.pub. The exploration of new enzyme variants through directed evolution for the synthesis of chiral alcohols from simple feedstocks, such as alkenes and water, represents a highly atom-economical and sustainable opportunity researchgate.net. Continued interdisciplinary research, integrating synthetic chemistry, catalysis, and materials science, will be essential to overcome existing hurdles and unlock the full potential of chiral alcohols like this compound in diverse applications.
Q & A
Q. How to optimize reaction scalability for this compound without compromising enantioselectivity?
- Methodological Answer : Conduct kinetic profiling to identify rate-limiting steps. Scale-up in flow reactors enhances heat/mass transfer, minimizing side reactions. Catalyst immobilization (e.g., on silica) improves recovery and reuse. Document all scale-dependent variables (e.g., mixing efficiency, solvent volume) for reproducibility .
Q. What are the ethical and practical considerations for sharing stereochemical data in open-access repositories?
- Methodological Answer : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize raw data (e.g., remove proprietary catalyst details) and use standardized formats (e.g., .cif for crystallography). Ethical sharing balances transparency with intellectual property rights, guided by institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
